molecular formula C16H16ClN3O5S B10912670 4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzenesulfonate

4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B10912670
M. Wt: 397.8 g/mol
InChI Key: HXUJUKPLPBBFHO-DJKKODMXSA-N
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Description

4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a carbamoylhydrazinylidene group, a chloro-methoxyphenyl group, and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methoxybenzaldehyde with carbamoylhydrazine to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C16H16ClN3O5S

Molecular Weight

397.8 g/mol

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H16ClN3O5S/c1-10-3-5-12(6-4-10)26(22,23)25-15-13(17)7-11(8-14(15)24-2)9-19-20-16(18)21/h3-9H,1-2H3,(H3,18,20,21)/b19-9+

InChI Key

HXUJUKPLPBBFHO-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=N/NC(=O)N)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NNC(=O)N)OC

Origin of Product

United States

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